molecular formula C25H20N6O B2903944 3,4-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891110-15-9

3,4-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No. B2903944
CAS RN: 891110-15-9
M. Wt: 420.476
InChI Key: AEKLVUAXCAIOQH-UHFFFAOYSA-N
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Description

The compound “3,4-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These derivatives are known to be novel CDK2 inhibitors, which are significant in cancer treatment .

Mechanism of Action

Target of Action

It is known that similar compounds with a 1,2,4-triazole ring structure have been reported to inhibit the activity ofcytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of drugs and the synthesis of cholesterol, steroids, and other lipids.

Mode of Action

In the case of similar 1,2,4-triazole derivatives, the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of cytochrome P450 enzymes . This interaction inhibits the enzyme’s activity, leading to changes in the metabolic processes it regulates.

Biochemical Pathways

The inhibition of cytochrome P450 enzymes can affect various biochemical pathways. For instance, it can disrupt the metabolic clearance of certain drugs, leading to increased drug concentrations and potential toxicity. It can also affect the synthesis of cholesterol and other lipids, potentially impacting lipid homeostasis .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. In the case of cytochrome P450 inhibition, one potential effect could be altered drug metabolism, which could impact the efficacy and safety of co-administered drugs .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, factors such as pH can affect a drug’s solubility and stability, while factors like temperature can impact its shelf life. Additionally, individual factors such as a patient’s age, genetics, diet, and co-administered drugs can influence how a drug is metabolized and its overall efficacy .

properties

IUPAC Name

3,4-dimethyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N6O/c1-16-3-4-20(15-17(16)2)25(32)27-21-7-5-18(6-8-21)22-9-10-23-28-29-24(31(23)30-22)19-11-13-26-14-12-19/h3-15H,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKLVUAXCAIOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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